molecular formula C8H11N5O3 B10774731 Acyclovir CAS No. 125440-97-3

Acyclovir

Cat. No.: B10774731
CAS No.: 125440-97-3
M. Wt: 225.20 g/mol
InChI Key: MKUXAQIIEYXACX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acyclovir is a seminal synthetic nucleoside analog and an essential tool for antiviral research, specifically targeting herpesviruses including herpes simplex virus (HSV) types 1 and 2 and varicella-zoster virus (VZV). Its primary research value lies in its selective mechanism of action, which is dependent on viral enzymatic activation. Within virus-infected cells, viral thymidine kinase phosphorylates this compound to this compound monophosphate, which is subsequently converted to the active triphosphate form by cellular kinases. This compound triphosphate acts as a competitive inhibitor and alternate substrate for viral DNA polymerase. Its incorporation into the growing DNA chain results in premature chain termination due to the lack of a 3' hydroxyl group, thereby halting viral DNA replication. This selective activation and mechanism make this compound an invaluable compound for studying viral replication kinetics, antiviral resistance mechanisms, and the molecular basis of nucleoside analog efficacy. It is widely used in in vitro assays, animal model studies of herpesvirus infection, and as a reference standard in the development and screening of novel antiviral agents.

Properties

IUPAC Name

2-amino-9-(2-hydroxyethoxymethyl)-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUXAQIIEYXACX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1COCCO)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O3
Record name aciclovir
Source Wikipedia
URL https://en.wikipedia.org/wiki/Aciclovir
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022556
Record name Acyclovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Aciclovir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014925
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.41mg/mL at 25°C, White crystalline powder. Maximum solubility in water (25 °C): >100 mg/mL /Acyclovir sodium salt/, In water, 1,620 mg/L at 25 °C, Soluble in diluted hydrochloric acid; slightly soluble in water; insoluble in alcohol, 0.2 mg/mL in alcohol, 9.08e+00 g/L
Record name Acyclovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00787
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ACYCLOVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6511
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Aciclovir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014925
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Crystals from methanol, Crystals from ethanol, White, crystalline powder

CAS No.

59277-89-3
Record name Acyclovir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59277-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acyclovir [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059277893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acyclovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00787
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name acyclovir
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758477
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acyclovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aciclovir
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.059
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACYCLOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4HES1O11F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ACYCLOVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6511
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Aciclovir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014925
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

256.5-257 °C, MP: Decomposes, 256.5 - 257 °C
Record name Acyclovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00787
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ACYCLOVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6511
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Aciclovir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014925
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Acylation-Alkylation Pathway

The most widely adopted industrial method involves guanine as the starting material. In this approach, guanine undergoes N-acetylation to form N,N'-diacetylguanine (DAG), which enhances reactivity at the N9 position while suppressing undesired N7 alkylation. The reaction proceeds via refluxing guanine in acetic anhydride and acetic acid (1:1.5 v/v) at 120°C for 6–8 hours, achieving >95% conversion. Subsequent alkylation with 2-oxa-1,4-butanediol diacetate (OBDDA) in toluene catalyzed by p-toluenesulfonic acid (p-TsOH) yields N<sup>2</sup>,O-diacetylthis compound (DA-ACV).

Critical Parameters :

  • Molar Ratio : Optimal OBDDA:DAG ratio of 2:1 minimizes byproduct formation.

  • Catalyst Loading : 0.5–1.0% p-TsOH maximizes N9 selectivity (N9:N7 = 8:1).

  • Reaction Time : 6–7 hours at 110°C balances conversion and isomer control.

Post-alkylation, DA-ACV undergoes ammonolysis using methylamine (40% in methanol) at 25°C for 24 hours, achieving 63–68% overall yield of this compound.

Direct Alkylation Strategies

Recent advancements bypass the acylation step by employing protected guanine derivatives. For instance, N<sup>2</sup>-formylguanine reacts with OBDDA in dimethyl sulfoxide (DMSO) under acidic conditions, directly yielding 9-(2-hydroxyethoxymethyl)guanine with 75% selectivity for the N9 isomer. This method reduces step count but requires precise pH control (pH 4.5–5.0) to prevent formyl group hydrolysis.

Guanosine-Based Synthesis

Three-Step Conversion

Guanosine serves as an alternative starting material in a process involving:

  • Acylation : Guanosine reacts with acetic anhydride (3 equiv) at 100°C to form N,N'-diacetylguanosine (85% yield).

  • Condensation : The diacetylated intermediate couples with OBDDA in DMSO/p-TsOH (0.5% w/w) at 90°C, producing DA-ACV in 72% yield.

  • Deprotection : Methanolic ammonia (28% w/w) cleaves acetyl groups at 40°C, yielding this compound with 98.5% purity.

Advantages :

  • Higher solubility of guanosine derivatives simplifies large-scale processing.

  • Reduced isomer formation (N9:N7 = 9:1) compared to guanine routes.

Green Synthesis Approaches

Solvent-Free Alkylation

Melted hexanoic anhydride serves as both reactant and solvent in a catalyst-free system. At 55°C, this compound reacts with the anhydride (1:1 molar ratio) for 30 minutes, achieving 98% conversion to this compound hexanoate. Subsequent hydrolysis with potassium hydroxide (1.5 equiv) in methanol yields pure this compound (89% yield), eliminating toxic solvent use.

Biobased Catalysts

Dimethylamino cellulose (DMAC) derived from renewable sources catalyzes the alkylation of guanine with OBDDA in water-ethanol mixtures (3:1 v/v). This method achieves 82% yield at 70°C while reducing energy consumption by 40% compared to traditional routes.

Purification and Isolation Techniques

Crystallization Optimization

Crude this compound is purified via recrystallization from water-methanol (1:2 v/v) with activated carbon treatment, increasing purity from 92% to 99.8%. Key parameters include:

  • Cooling Rate : 0.5°C/min minimizes inclusion of guanine impurities.

  • Carbon Loading : 3% w/w effectively adsorbs N7 isomer byproducts.

Salt Formation

Conversion to this compound potassium enolate enhances purification efficiency. Treating DA-ACV with methanolic KOH (1.5 equiv) at 18–22°C forms the crystalline salt, which is isolated by filtration (95% recovery). Neutralization with HCl regenerates this compound with <0.1% residual potassium.

Industrial-Scale Production

Continuous Flow Systems

Modern facilities employ tubular reactors for the alkylation step, achieving:

  • Throughput : 500 kg/day using 2 m<sup>3</sup> reactors.

  • Yield Consistency : 65±2% across 50 batches.

Process Analytical Technology (PAT)

In-line Raman spectroscopy monitors N9/N7 isomer ratios in real-time, enabling immediate adjustment of reaction parameters (temperature, catalyst concentration).

Comparative Analysis of Methods

MethodStarting MaterialYield (%)Purity (%)Isomer Ratio (N9:N7)
Guanine AcylationGuanine6399.88:1
Guanosine RouteGuanosine7298.59:1
Green SynthesisThis compound8999.2N/A
Salt PurificationDA-ACV9599.9N/A

Chemical Reactions Analysis

Acidic Hydrolysis

In gastric-like conditions (pH 1–3), ACV undergoes hydrolysis:

  • Primary products : Formaldehyde, guanine, and methyl acetal ethylene glycol .

  • Adduct formation : ACV-formaldehyde and guanine-formaldehyde adducts .

  • Kinetics : Follows acid-catalyzed hydrolysis with activation energy Ea=31.3±1.6kcal/molE_a = 31.3 \pm 1.6 \, \text{kcal/mol} .

Oxidative Degradation (Sodium Hypochlorite)

Sodium hypochlorite (NaClO) induces multi-step oxidation :

  • Glycol sidechain cleavage : Forms DP1 (loss of methyl glycol group).

  • Purine ring oxidation :

    • DP2 : Oxidation of C-2 amino to carbonyl.

    • DP3 : Additional oxidation at C-8 of the imidazole ring.

  • Complete mineralization : Final products include oxalic acid (DP9 ), urea (DP10 ), and CO₂/H₂O .

Key Degradation Byproducts

Byproduct Structure Molecular Formula
DP1Purine with lost glycol sidechainC₇H₈N₅O₂
DP2Purine with C-2 carbonylC₇H₆N₅O₃
DP9Oxalic acidC₂H₂O₄

Ionic Liquid Formation

This compound’s poor solubility (2.5 mg/mL in water ) is enhanced via ionic liquid (IL) synthesis:

  • Cationic ILs : Pair ACV⁻ with choline ([Cho][Acy]) or tetrabutylphosphonium ([P₄,4,4,4][Acy]) .

  • Anionic ILs : Protonate ACV to form hydrochlorides ([H₂Acy]Cl) or docusate salts ([H₂Acy][Doc]) .

Synthesis Data

  • Choline this compound ([Cho][Acy]) :

    • 1H NMR^1\text{H NMR}: δ 7.4 (s, 1H), 3.0 (s, 9H) .

    • Solubility increase: >100× vs. neutral ACV .

Metabolic Reactions

  • Phosphorylation : Viral thymidine kinase converts ACV to monophosphate, then diphosphate (guanylate kinase), and triphosphate (nucleoside diphosphate kinase) .

  • Oxidation : <15% metabolized to 9-carboxymethoxymethylguanine (alcohol/aldehyde dehydrogenases) .

  • Excretion : 90–92% excreted unchanged in urine via glomerular filtration .

Scientific Research Applications

Clinical Applications

Acyclovir is FDA-approved for several indications:

  • Genital Herpes : this compound is the first-line treatment for initial and recurrent genital herpes infections caused by HSV-2.
  • Herpes Simplex Encephalitis : It is the recommended treatment due to its efficacy in reducing mortality rates associated with this severe condition.
  • Mucocutaneous HSV Infections : this compound is effective for treating skin and mucous membrane lesions caused by HSV-1 and HSV-2.
  • Herpes Zoster (Shingles) : While less effective than in HSV infections, this compound can be used to treat shingles.
  • Varicella (Chickenpox) : this compound is indicated for chickenpox in immunocompromised patients or those at risk for complications .

Herpes Simplex Virus Infections

This compound has been extensively studied for its efficacy in managing HSV infections. A randomized clinical trial indicated that intravenous this compound significantly decreased the duration of oropharyngeal shedding of HSV among mechanically ventilated patients . Moreover, long-term oral this compound use has been shown to reduce the recurrence rate of ocular herpes simplex virus infections, highlighting its role in preventive therapy .

Herpes Zoster

In cases of herpes zoster, this compound has demonstrated effectiveness when administered early in the course of the disease. A study showed that patients treated with this compound had a lower incidence of postherpetic neuralgia compared to those receiving placebo .

Case Studies

Case Study 1: HSV Encephalitis
A cohort study involving patients diagnosed with herpes simplex encephalitis treated with intravenous this compound showed a significant reduction in mortality rates. The study reported a survival rate of 70% among treated patients compared to 30% in untreated controls .

Case Study 2: Ocular Herpes
In a clinical trial assessing long-term oral this compound prophylaxis for recurrent ocular herpes simplex virus, results indicated a substantial decrease in recurrence rates over a follow-up period of 45 months. Patients receiving daily this compound experienced fewer episodes compared to those on placebo, reinforcing its utility in chronic management .

Data Tables

Condition Treatment Regimen Efficacy Outcomes
Genital HerpesOral this compound 400 mg BIDReduced duration and severity of outbreaks
Herpes Simplex EncephalitisIV this compound 10 mg/kg every 8 hoursSignificant reduction in mortality
Ocular HerpesOral this compound 400 mg dailyDecreased recurrence rates over extended follow-up
Herpes ZosterOral/IV this compound (dosing varies)Lower incidence of postherpetic neuralgia

Mechanism of Action

Acyclovir exerts its antiviral effects by inhibiting viral DNA synthesis. After intracellular uptake, this compound is converted to this compound monophosphate by virally-encoded thymidine kinase . This step is highly specific to infected cells. The monophosphate derivative is then converted to this compound triphosphate by cellular enzymes. This compound triphosphate competitively inhibits viral DNA polymerase by acting as an analogue to deoxyguanosine triphosphate, leading to chain termination and inhibition of viral replication .

Comparison with Similar Compounds

Nucleoside Analogs and Structural Derivatives
  • Ganciclovir: Acyclovir’s structural analog, ganciclovir, shows superior efficacy against cytomegalovirus (CMV) but higher toxicity. In Epstein-Barr virus-associated infectious mononucleosis (EBV-IM), ganciclovir significantly reduced atypical lymphocyte proportions and white blood cell counts compared to this compound (P < 0.05) .
  • Valthis compound : A prodrug of this compound with improved oral bioavailability, though CSF pharmacokinetics mirror this compound’s slow equilibration .
  • 1′-Homocarbocyclic Nucleosides : Compounds 6j and 6d demonstrated lower IC₅₀ values against HSV-1 (15 ± 2 µM and 21 ± 4 µM, respectively) compared to this compound (28 ± 4 µM), but higher cytotoxicity . Structural modifications, such as substituent changes, drastically altered activity; replacing a cyclohexyl with cyclopentyl group increased IC₅₀ from 21 to 47 µM .

Table 1: In Vitro Antiviral Activity of Selected Compounds vs. This compound

Compound Class Target Virus EC₅₀/IC₅₀ (µM) Selectivity Index (SI) Reference
This compound HSV-1 28 ± 4 >10
Terpenyl Hybrids (4–8) HSV-1 96.2–157.9 >7–10
Caulerpin Derivatives HSV-1 Similar to ACV Comparable to ACV
Pyridine N-Sulfonamides HSV-1 4.48 (IC₅₀) Not reported
Cabraleahydroxylactone HSV-1 3.20 (IC₅₀) Not reported
Benzavir-2 HSV-1/2 Similar to ACV Active against ACV-resistant strains
Non-Nucleoside Antiviral Agents
  • Terpenyl Hybrid Molecules : Exhibited EC₅₀ values of 96.2–157.9 µM against HSV-1, with selectivity indices >7, but lower potency than this compound .
  • Pyridine-Based N-Sulfonamides : Compound 15d showed superior Hsp90α inhibition (IC₅₀ = 4.48 µg/mL) compared to this compound (4.78 µg/mL). Synergy with this compound reduced IC₅₀ to 2.26 µg/mL .
Natural Compounds and Derivatives
  • Caulerpin Derivatives (11, 12) : Demonstrated efficacy statistically equivalent to this compound in concurrent infection treatment .
  • Cabraleahydroxylactone : A natural compound with IC₅₀ = 3.20 µg/mL against HSV-1, slightly less potent than this compound (1.90 µg/mL) .
Structural Modifications and Prodrugs
  • Organotin Polyamine Ethers: Outperformed this compound in plaque reduction assays (HSV-1 and VZV), with dibutyltin derivatives showing the highest activity .
  • Lac-PLL-ACV : A liver-targeting prodrug with 60% hepatic uptake (10× higher than this compound) and extended hepatic half-life (4.2× longer) .
Resistance Profiles and Clinical Efficacy
  • Foscarnet Cream : Demonstrated superior topical efficacy over this compound formulations (cream/ointment) in guinea pig models, attributed to faster skin penetration .

Table 2: Pharmacokinetic and Solubility Comparisons

Parameter This compound Comparative Compound Reference
Aqueous Solubility Low (enhanced by cyclodextrins) Higher in cyclodextrin complexes
CSF Penetration Slow equilibration Similar to systemic circulation
Hepatic Targeting Low Lac-PLL-ACV: 60% uptake
Formulation and Delivery Improvements
  • Cyclodextrin Complexes : Increased aqueous solubility of this compound derivatives, particularly those with aromatic groups .
  • Topical Formulations : Foscarnet cream showed 7–10× faster skin penetration than this compound ointment, correlating with higher efficacy .

Biological Activity

Acyclovir, an antiviral medication primarily used to treat infections caused by certain types of viruses, particularly herpes simplex virus (HSV) and varicella-zoster virus (VZV), exhibits a range of biological activities that have been extensively studied. This article delves into the compound's efficacy, mechanisms of action, resistance patterns, and potential applications beyond its traditional uses.

This compound is a nucleoside analogue that mimics the structure of deoxyguanosine. It is selectively activated in infected cells by viral thymidine kinase, which phosphorylates this compound to its monophosphate form. This form is further phosphorylated by cellular kinases to the triphosphate form, which inhibits viral DNA polymerase and incorporates itself into viral DNA, leading to chain termination. The selectivity for infected cells minimizes toxicity to uninfected cells, making this compound a preferred treatment option.

Herpes Simplex Virus (HSV)

This compound is effective against both HSV-1 and HSV-2. Clinical studies have demonstrated its ability to reduce the duration and severity of herpes outbreaks. For example, a randomized controlled trial indicated that a two-day regimen of this compound significantly reduced lesion duration in patients with recurrent genital herpes compared to placebo (median duration: 4 days vs. 6 days) .

Varicella-Zoster Virus (VZV)

In the context of hematopoietic cell transplantation (HCT), this compound prophylaxis has shown significant efficacy in reducing VZV infections. A meta-analysis involving 2,265 patients found that this compound prophylaxis reduced the incidence of VZV disease both during treatment and in the year following discontinuation (risk ratio: 0.38) . Importantly, no fatalities due to VZV were reported among those receiving prophylaxis.

Resistance Patterns

Despite its effectiveness, resistance to this compound has been documented, particularly in immunocompromised patients. A study identified 38 cases of this compound-resistant HSV strains among 1,811 HSV-infected individuals . Notably, 65% of these cases reported clinically manifest recurrences compared to 33% among matched controls. The emergence of resistance is often linked to prior antiviral exposure, underscoring the need for careful management in at-risk populations.

Novel Applications and Research Findings

Recent studies have explored the potential of this compound derivatives for treating other viral infections, including COVID-19. Molecular docking studies have indicated that certain this compound derivatives exhibit promising binding affinities to viral proteins associated with SARS-CoV-2, suggesting potential therapeutic applications beyond traditional antiviral use .

Table: Summary of Key Findings on this compound's Biological Activity

Study Virus Outcome Key Findings
VZVProphylaxis EfficacyReduced incidence of VZV infection post-HCT; no fatalities reported.
HSV-2Lesion DurationThis compound reduced median lesion duration from 6 days to 4 days.
HSVResistance PatternsDocumented cases of resistance; higher recurrence rates in resistant strains.
SARS-CoV-2Molecular DockingCertain derivatives show high binding affinity; potential for COVID-19 treatment.

Q & A

Basic: What analytical methods are recommended for quantifying acyclovir in pharmaceutical formulations, and how do they address variability in sample matrices?

Answer:
this compound quantification in pharmaceutical preparations (e.g., creams, tablets) requires validated analytical methods. Compendial methods include potentiometric titration for bulk drug substance analysis, while spectrophotometric methods (e.g., UV-Vis at 254 nm) are widely used for formulations due to their cost-effectiveness and reproducibility . For complex matrices like intravenous infusions, high-performance liquid chromatography (HPLC) with UV detection is preferred to resolve interference from excipients. Method validation should include specificity tests against degradation products and matrix-matched calibration curves to account for variability.

Advanced: How can contradictory clinical trial data on this compound’s impact on HIV progression be reconciled, and what methodological adjustments are warranted?

Answer:
Conflicting results (e.g., HPTN 039 trial showing no HIV risk reduction vs. IAS 2011 data suggesting delayed progression) highlight the need for stratified trial designs. Key considerations:

  • Baseline stratification : Subgroup analysis in the IAS trial revealed efficacy only in patients with baseline HIV viral loads >50,000 copies/mL, suggesting viral load-dependent mechanisms .
  • Drug interaction protocols : Synergy with zidovudine in vitro (via inhibition of HIV reverse transcriptase) was not replicated clinically due to insufficient this compound dosing (e.g., <3.2 g/day) .
  • Endpoint specificity : Trials should differentiate between HSV suppression (genital ulcer reduction by 37% in HPTN 039) and direct antiviral effects on HIV .
StudyPopulationOutcomeKey Limitation
HPTN 039 (2008)HSV-2+No HIV incidence reductionShort follow-up, no viral load stratification
IAS Trial (2011)HIV/HSV-2+Delayed progression in high viral load subgroupSmall sample size, observational bias

Basic: What experimental designs are optimal for assessing this compound’s efficacy in immunocompromised pediatric populations?

Answer:
For pediatric studies:

  • Pharmacokinetic (PK) modeling : Use population PK approaches to account for developmental changes in drug clearance. A 2011 study recommended 60 mg/kg/day dosing in neonates, adjusted for renal function .
  • Safety endpoints : Monitor serum creatinine (for nephrotoxicity) and neurological symptoms (e.g., agitation, ataxia) during IV administration .
  • Controlled trials : Compare this compound with valthis compound (a prodrug with higher bioavailability) to evaluate exposure-response relationships .

Advanced: How can in vitro findings on this compound’s anti-HIV activity be translated into clinically relevant protocols?

Answer:
In vitro studies show phosphorylated this compound inhibits HIV reverse transcriptase in herpes-coinfected cells . To translate this:

  • Coinfection biomarkers : Screen trial participants for active HSV-2 replication (PCR-confirmed) to enrich for synergistic effects.
  • Dose optimization : Use pharmacokinetic-pharmacodynamic (PK-PD) models to achieve CSF concentrations >1.5 µM, the threshold for HIV inhibition .
  • Combination therapy : Pair this compound with antiretrovirals (e.g., tenofovir) to exploit complementary mechanisms.

Basic: What statistical approaches resolve heterogeneity in meta-analyses of this compound’s efficacy in CMV prevention?

Answer:

  • Random-effects models : Account for variability across studies (e.g., transplant type, dosing). A meta-analysis showed this compound reduces CMV disease risk by 48% in solid organ transplants, but heterogeneity (I² = 67%) required stratification by drug exposure levels .
  • Subgroup analysis : Compare high-dose valthis compound (8 g/day) vs. oral this compound (3.2 g/day), with Mantel-Haenszel odds ratios adjusted for confounders .

Advanced: What methodologies mitigate neurotoxicity and acute kidney injury (AKI) during high-dose IV this compound administration?

Answer:

  • Hydration protocols : Administer 500 mL saline pre-infusion to reduce intratubular crystallization .
  • Therapeutic drug monitoring (TDM) : Target plasma concentrations <25 µg/mL; hemodialysis removes 60% of this compound in 6 hours if AKI occurs .
  • Metabolite screening : Measure 9-carboxymethoxymethylguanine (CMMG) levels, a neurotoxic metabolite, via LC-MS/MS .

Basic: How should researchers design assays to evaluate this compound release kinetics from novel drug delivery systems (e.g., niosomes)?

Answer:

  • In vitro release models : Use dialysis membranes in PBS (pH 7.4) at 37°C, with samples analyzed via HPLC.
  • Kinetic modeling : Fit data to zero-order (Q = kt) or Higuchi models to determine release mechanisms .
  • Bio-relevance : Validate against ex vivo corneal permeability assays for ophthalmic formulations .

Advanced: What mechanistic insights explain the discordance between this compound’s in vitro synergy with zidovudine and clinical trial outcomes?

Answer:

  • Concentration thresholds : In vitro synergy requires this compound >2 µM, rarely achieved in clinical doses .
  • Cellular metabolism : Lymphocyte phosphorylation of this compound is inefficient in HIV-infected patients, limiting active triphosphate levels .
  • Trial design flaws : Early studies used fixed-dose combinations without PK-guided dosing, leading to subtherapeutic exposures .

Basic: What ethical and methodological standards apply to reporting adverse events in this compound trials?

Answer:

  • Informed consent : Disclose risks of nephrotoxicity (incidence: 12% with IV use) and neurotoxicity (3–5%) .
  • SAE documentation : Use MedDRA coding for standardized reporting and causality assessment (Naranjo scale) .
  • Data transparency : Publish negative outcomes (e.g., lack of HIV efficacy in HPTN 039) to avoid publication bias .

Advanced: How can researchers optimize translational studies linking this compound’s pharmacokinetics to clinical outcomes in special populations?

Answer:

  • Population PK modeling : Incorporate covariates like renal function (eGFR), age, and CYP450 status .
  • Biomarker integration : Measure HSV viral load reduction as a surrogate endpoint for clinical efficacy .
  • Real-world data (RWD) : Use EHRs to analyze long-term outcomes (e.g., CMV prevention in transplant patients) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.